2-Chloro-2-(4-fluorophenyl)acetyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

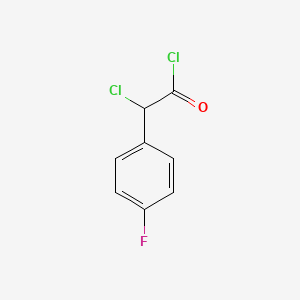

2-Chloro-2-(4-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-fluorophenyl group and an additional chlorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-fluorophenyl)acetyl chloride typically involves the chlorination of 4-fluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4-Fluoroacetophenone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

2-Chloro-2-(4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2-(4-fluorophenyl)acetic acid.

Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) under mild heating.

Condensation Reactions: Amines or hydrazines under reflux conditions.

Major Products Formed

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

2-Chloro-2-(4-fluorophenyl)acetic acid: Formed from hydrolysis

科学的研究の応用

2-Chloro-2-(4-fluorophenyl)acetyl chloride is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the preparation of bioactive compounds for studying biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.

Industry: Used in the production of agrochemicals and specialty chemicals

作用機序

The mechanism of action of 2-Chloro-2-(4-fluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is utilized in the synthesis of various bioactive compounds, where it introduces the 2-chloro-2-(4-fluorophenyl)acetyl moiety into the target molecule .

類似化合物との比較

Similar Compounds

- 2-Chloro-4’-fluoroacetophenone

- 4-Fluorophenacyl chloride

- 2-Chloroacetophenone

Uniqueness

2-Chloro-2-(4-fluorophenyl)acetyl chloride is unique due to the presence of both a chlorine and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .

生物活性

2-Chloro-2-(4-fluorophenyl)acetyl chloride is an acyl chloride that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its molecular formula is C₈H₅Cl₂FO, and it is characterized by a 4-fluorophenyl group attached to a chloroacetyl moiety. This compound exhibits significant biological activities, particularly as an acylating agent, influencing various biochemical pathways.

The synthesis of this compound typically involves chlorination of 4-fluoroacetophenone using reagents such as thionyl chloride or phosphorus trichloride. The compound is highly reactive due to the presence of the acyl chloride functional group, which readily reacts with nucleophiles to form amides, esters, and thioesters.

As an acylating agent, this compound modifies target biomolecules through acylation. This process can significantly impact protein function and enzyme activity, particularly in biochemical pathways involving cytochrome P450 enzymes, which play a vital role in steroid hormone biosynthesis.

Anticancer Properties

Research indicates that this compound derivatives have potential anticancer properties. For instance, it has been utilized in synthesizing novel compounds that exhibit antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of amine derivatives that showed significant activity against cancer cells .

Antimicrobial Activity

The compound has also demonstrated antibacterial activity. A comparative study revealed that derivatives of this compound exhibited effective inhibition against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) indicating enhanced potency due to the presence of the chloro atom . The antibacterial effects were confirmed through time-kill kinetics, demonstrating a rapid reduction in viable bacterial counts .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Parent Compound | 1024 | Low potency |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Enhanced potency |

Case Studies

- Antiproliferative Effects : In vitro studies on various cancer cell lines have shown that derivatives synthesized from this compound exhibit IC50 values ranging from 0.17 to 2.69 µM, indicating strong antiproliferative effects .

- Antibacterial Efficacy : The study on Klebsiella pneumoniae demonstrated that derivatives with the chloro substituent significantly improved binding affinity to target enzymes involved in bacterial cell wall synthesis, leading to enhanced antibacterial activity .

特性

IUPAC Name |

2-chloro-2-(4-fluorophenyl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXVEVGYSVNGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。